Cholsäureglucuronid

Übersicht

Beschreibung

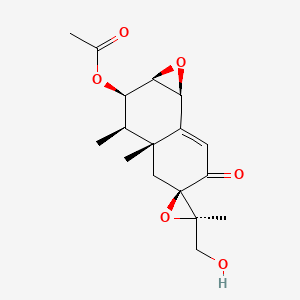

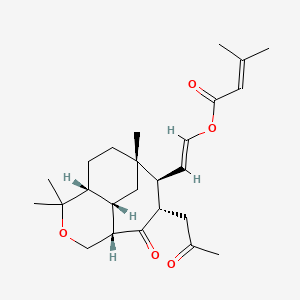

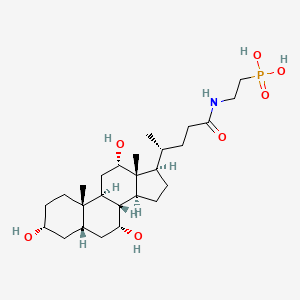

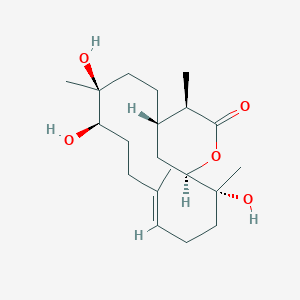

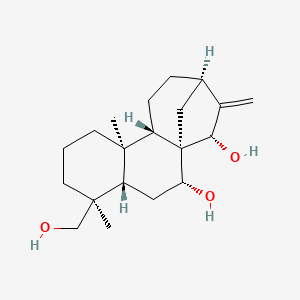

Cholic acid glucuronide is a bile acid conjugate that belongs to the class of steroid glucuronide conjugates. It is formed by the glucuronidation of cholic acid, a primary bile acid synthesized in the liver from cholesterol. Cholic acid glucuronide plays a crucial role in the detoxification and excretion of bile acids, making it an important compound in the regulation of cholesterol homeostasis and bile acid metabolism .

Wissenschaftliche Forschungsanwendungen

Cholic acid glucuronide has several scientific research applications, including:

Chemistry: It is used as a model compound to study the glucuronidation process and the role of UGT enzymes in bile acid metabolism.

Biology: Cholic acid glucuronide is used to investigate the detoxification pathways in liver cells and the regulation of bile acid homeostasis.

Medicine: It is studied for its potential therapeutic applications in treating cholestatic liver diseases and other disorders related to bile acid metabolism.

Industry: Cholic acid glucuronide is used in the development of analytical methods for the detection and quantification of bile acids in biological samples

Wirkmechanismus

Target of Action

Cholic Acid Glucuronide primarily targets the UDP-glucuronosyltransferases (UGTs) enzymes . These enzymes catalyze glucuronidation, a major phase II metabolic reaction, which converts hydrophobic bile acids into polar and urinary excretable metabolites .

Mode of Action

Cholic Acid Glucuronide, as a glucuronidated metabolite, is formed by the action of UGT enzymes . The glucuronidation process involves the transfer of a glucuronic acid moiety from the cofactor uridine diphosphoglucuronic acid (UDPGA) to the substrate, generating the glucuronidated metabolite .

Biochemical Pathways

The primary biochemical pathway affected by Cholic Acid Glucuronide is the bile acid metabolism pathway . This pathway involves the conversion of cholesterol into primary bile acids, which are then conjugated with glycine or taurine to facilitate fat absorption and cholesterol excretion . Glucuronidation of these bile acids results in the formation of Cholic Acid Glucuronide .

Pharmacokinetics

The pharmacokinetic properties of Cholic Acid Glucuronide are largely determined by its molecular structure. As a glucuronide, it is highly hydrophilic and negatively charged, which prevents it from exiting the cell without the aid of efflux transporters . This suggests that the compound’s bioavailability is influenced by the presence and activity of these transporters.

Result of Action

The formation of Cholic Acid Glucuronide results in the conversion of hydrophobic bile acids into polar metabolites that can be excreted in the urine . This process helps to regulate the levels of bile acids in the body, thereby preventing their cytotoxic effects .

Action Environment

The action of Cholic Acid Glucuronide can be influenced by various environmental factors. For instance, the activity of UGT enzymes, which are crucial for the formation of Cholic Acid Glucuronide, can be modulated by lipid-activated receptors . Additionally, the gut microbiota plays a role in the metabolism of bile acids, and changes in the composition of the microbiota could potentially impact the levels and activity of Cholic Acid Glucuronide .

Biochemische Analyse

Biochemical Properties

Cholic acid glucuronide is a hydrophobic molecule that is practically insoluble in water and relatively neutral in charge . It is formed through the enzymatic action of uridine diphospho-glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of the glucuronosyl moiety from uridine diphospho-glucuronic acid (UDPGA) to cholic acid . This conjugation process enhances the solubility of cholic acid, allowing it to be more easily excreted in bile and urine. Cholic acid glucuronide interacts with various proteins and enzymes involved in bile acid metabolism, including bile salt export pump (BSEP) and multidrug resistance protein 2 (MRP2), which facilitate its transport and excretion .

Cellular Effects

Cholic acid glucuronide influences several cellular processes, particularly in hepatocytes, where it is primarily synthesized and excreted. It plays a role in maintaining bile acid homeostasis and preventing the cytotoxic effects of free bile acids . By conjugating with cholic acid, cholic acid glucuronide reduces the detergent properties of bile acids, thereby protecting cell membranes from damage. Additionally, it modulates cell signaling pathways by acting as a ligand for nuclear receptors such as farnesoid X receptor (FXR) and TGR5, which regulate gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of cholic acid glucuronide involves its interaction with specific transporters and receptors. It binds to BSEP and MRP2 transporters, which mediate its excretion into bile . Cholic acid glucuronide also acts as a ligand for FXR and TGR5 receptors, influencing the expression of genes involved in bile acid synthesis, transport, and metabolism . These interactions help regulate bile acid levels and maintain cellular homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of cholic acid glucuronide can vary depending on environmental conditions. Studies have shown that it remains relatively stable under physiological conditions but may undergo degradation over time . Long-term exposure to cholic acid glucuronide has been associated with changes in cellular function, including alterations in gene expression and metabolic pathways . These effects are important for understanding the compound’s role in chronic liver diseases and other conditions involving bile acid dysregulation.

Dosage Effects in Animal Models

The effects of cholic acid glucuronide in animal models vary with different dosages. At low to moderate doses, it has been shown to have protective effects on liver function by reducing bile acid toxicity and promoting bile flow . At high doses, cholic acid glucuronide may exhibit toxic effects, including hepatocellular damage and impaired liver function . These findings highlight the importance of dosage optimization in therapeutic applications involving cholic acid glucuronide.

Metabolic Pathways

Cholic acid glucuronide is involved in the metabolic pathways of bile acid synthesis and excretion. It is synthesized in the liver through the glucuronidation of cholic acid by UGT enzymes . Once formed, it is transported into bile and excreted into the intestine, where it can be deconjugated by bacterial enzymes and reabsorbed or further metabolized . This enterohepatic circulation of cholic acid glucuronide plays a key role in maintaining bile acid homeostasis and regulating lipid metabolism.

Transport and Distribution

The transport and distribution of cholic acid glucuronide within cells and tissues are mediated by specific transporters and binding proteins. In hepatocytes, it is transported into bile by BSEP and MRP2 transporters . In the intestine, it can be reabsorbed and transported back to the liver via the portal circulation . These transport mechanisms ensure the efficient distribution and excretion of cholic acid glucuronide, preventing its accumulation and potential cytotoxic effects.

Subcellular Localization

Cholic acid glucuronide is primarily localized in the liver, where it is synthesized and excreted. Within hepatocytes, it is found in the cytoplasm and associated with the endoplasmic reticulum, where UGT enzymes are located . It is also present in bile canaliculi, where it is transported into bile for excretion . The subcellular localization of cholic acid glucuronide is essential for its function in bile acid metabolism and detoxification.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cholic acid glucuronide typically involves the conjugation of cholic acid with glucuronic acid. This process is catalyzed by the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT). The reaction conditions often include the presence of UDP-glucuronic acid as a co-substrate and the enzyme UGT, which facilitates the transfer of the glucuronic acid moiety to the hydroxyl group of cholic acid .

Industrial Production Methods

Industrial production of cholic acid glucuronide involves the use of liver microsomes from humans, rats, or mice to conjugate the glucuronyl group to cholic acid through in vitro incubation. This method allows for the large-scale production of cholic acid glucuronide, which can then be purified and used for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Cholic acid glucuronide undergoes several types of chemical reactions, including:

Oxidation: Cholic acid glucuronide can be oxidized to form various oxidized metabolites.

Reduction: Reduction reactions can convert cholic acid glucuronide into reduced forms.

Substitution: Substitution reactions can occur at the hydroxyl groups of the glucuronide moiety.

Common Reagents and Conditions

Common reagents used in the reactions involving cholic acid glucuronide include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from the reactions of cholic acid glucuronide include oxidized metabolites, reduced forms of the compound, and substituted derivatives. These products have different properties and can be used for various scientific and industrial applications .

Vergleich Mit ähnlichen Verbindungen

Cholic acid glucuronide is similar to other bile acid glucuronides, such as chenodeoxycholic acid glucuronide and deoxycholic acid glucuronide. it is unique in its specific structure and the position of the glucuronic acid moiety. Similar compounds include:

Chenodeoxycholic acid glucuronide: Another primary bile acid glucuronide with similar detoxification properties.

Deoxycholic acid glucuronide: A secondary bile acid glucuronide formed from the metabolism of cholic acid.

Lithocholic acid glucuronide: A bile acid glucuronide formed from the metabolism of chenodeoxycholic acid

Cholic acid glucuronide stands out due to its specific role in the regulation of cholesterol homeostasis and its potential therapeutic applications in liver diseases.

Eigenschaften

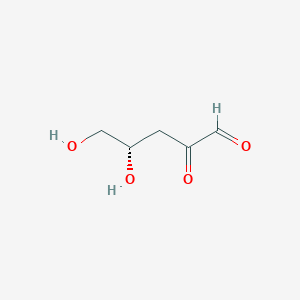

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O11/c1-13(4-7-21(33)34)16-5-6-17-22-18(12-20(32)30(16,17)3)29(2)9-8-15(10-14(29)11-19(22)31)40-28-25(37)23(35)24(36)26(41-28)27(38)39/h13-20,22-26,28,31-32,35-37H,4-12H2,1-3H3,(H,33,34)(H,38,39)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24+,25-,26+,28-,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLDVEUUCHVWMW-SXYQVCRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601124308 | |

| Record name | (3α,5β,7α,12α)-23-Carboxy-7,12-dihydroxy-24-norcholan-3-yl β-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601124308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cholic acid glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002577 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

76060-22-5 | |

| Record name | (3α,5β,7α,12α)-23-Carboxy-7,12-dihydroxy-24-norcholan-3-yl β-D-glucopyranosiduronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76060-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholic acid glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076060225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3α,5β,7α,12α)-23-Carboxy-7,12-dihydroxy-24-norcholan-3-yl β-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601124308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHOLIC ACID 3-O-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBS4S6OAM3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cholic acid glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002577 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Indolo[2,1-b]quinazoline](/img/structure/B1258998.png)

![4-[[(4-acetamidophenyl)sulfonylamino]methyl]-N-[2-[methyl-(phenylmethyl)amino]ethyl]benzamide](/img/structure/B1259006.png)